molecular formula C18H21NO2 B283426 N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine

N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine

Cat. No.: B283426
M. Wt: 283.4 g/mol
InChI Key: LZMSBVHSGOKKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine is an organic compound that belongs to the class of aromatic amines This compound features a benzyl group attached to a methanamine moiety, which is further substituted with a methoxy group and a prop-2-en-1-yloxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzylamine Intermediate: Benzylamine is synthesized by the reduction of benzyl cyanide using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution Reaction: The benzylamine intermediate undergoes a nucleophilic substitution reaction with 3-methoxy-4-(prop-2-en-1-yloxy)benzyl chloride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or primary amines.

    Substitution: Formation of halogenated benzyl derivatives.

Scientific Research Applications

N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine: Similar structure but with a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy.

    N-benzyl-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]ethanamine: Similar structure but with an ethanamine moiety instead of methanamine.

Uniqueness

N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C18H21NO2/c1-3-11-21-17-10-9-16(12-18(17)20-2)14-19-13-15-7-5-4-6-8-15/h3-10,12,19H,1,11,13-14H2,2H3

InChI Key

LZMSBVHSGOKKED-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OCC=C

Origin of Product

United States

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